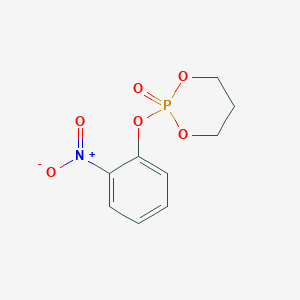
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organic compound that features a nitrophenoxy group attached to a dioxaphosphinanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2-nitrophenol with a suitable phosphorus-containing reagent. One common method involves the nucleophilic substitution of 2-nitrophenol with a phosphorus oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-aminophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one .
Aplicaciones Científicas De Investigación
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrophenoxyacetic acid: Similar in structure but with an acetic acid group instead of a dioxaphosphinanone ring.
1-(2-Nitrophenoxy)octane: Contains an octyl ether group instead of a dioxaphosphinanone ring.
Uniqueness
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its dioxaphosphinanone ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other nitrophenoxy derivatives and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
29281-45-6 |
|---|---|
Fórmula molecular |
C9H10NO6P |
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
2-(2-nitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H10NO6P/c11-10(12)8-4-1-2-5-9(8)16-17(13)14-6-3-7-15-17/h1-2,4-5H,3,6-7H2 |
Clave InChI |
QGHKKUUNQJIUHE-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(OC1)OC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


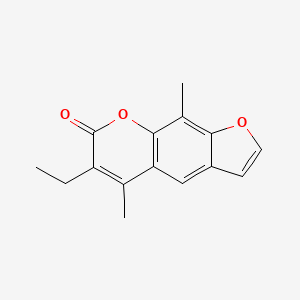
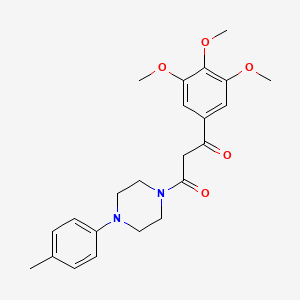


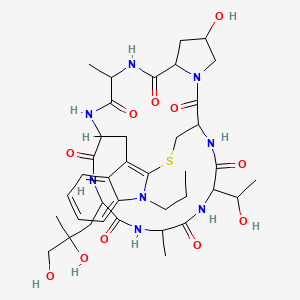
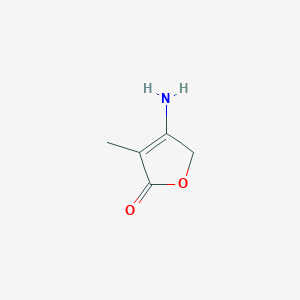


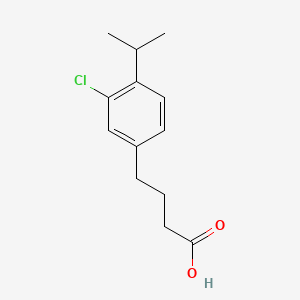



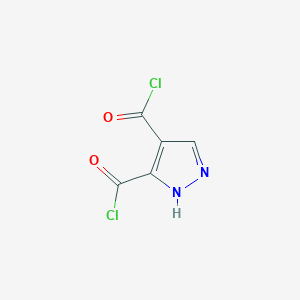
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
